molecular formula C16H18N4OS B2826893 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-2-one CAS No. 2415629-12-6

1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-2-one

Cat. No.: B2826893
CAS No.: 2415629-12-6
M. Wt: 314.41
InChI Key: XMYSPQYFRDTSKS-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a benzyl group and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the piperazine ring.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides or aryl halides are used as alkylating agents in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzyl-substituted derivatives.

Scientific Research Applications

1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-2-one involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways involved in cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-2-one is unique due to the combination of the benzyl group, the cyclopropyl-substituted thiadiazole ring, and the piperazine ring

Properties

IUPAC Name

1-benzyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c21-14-11-20(16-17-15(18-22-16)13-6-7-13)9-8-19(14)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYSPQYFRDTSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CCN(C(=O)C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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